(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride
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Overview
Description
“(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287236-46-6 . It has a molecular weight of 197.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1R,2R)-1-benzyl-2-methylcyclopropan-1-amine hydrochloride” and its InChI code is 1S/C11H15N.ClH/c1-9-7-11(9,12)8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1 . The InChI key is DJFBQRFSUVJPQM-FOKYBFFNSA-N .Physical And Chemical Properties Analysis
“(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 197.71 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride (EN300-6740085), focusing on six unique applications:
Drug Design and Synthesis
EN300-6740085 serves as a valuable scaffold in drug design and synthesis. Its unique cyclopropane structure allows for the creation of diverse compounds, including peptides, nucleosides, and small molecules. This versatility is crucial for developing new pharmaceuticals with potential therapeutic benefits .
Enzyme Inhibition Studies
The compound is instrumental in studying enzyme inhibitors. It has shown significant binding affinity to various enzymes, including proteases and kinases. This makes it a useful tool for understanding enzyme mechanisms and developing inhibitors that can regulate enzyme activity in diseases .
Receptor-Ligand Interactions
EN300-6740085 is used to explore receptor-ligand interactions. Its ability to form covalent bonds with receptor sites helps in studying how drugs interact with their targets. This research is essential for designing drugs that can effectively bind to specific receptors, enhancing their efficacy and reducing side effects .
Drug Transporter Studies
The compound’s interaction with drug transporters is another area of interest. By influencing drug absorption and distribution, EN300-6740085 helps researchers understand how drugs are transported within the body. This knowledge is vital for optimizing drug delivery systems and improving therapeutic outcomes .
Neuropharmacological Research
EN300-6740085 has potential applications in neuropharmacology. Its structure allows it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders and developing treatments for conditions such as depression, anxiety, and schizophrenia .
Chemical Biology
In chemical biology, EN300-6740085 is used to investigate biological processes at the molecular level. Its ability to act as a reversible inhibitor for enzymes and receptors makes it a powerful tool for probing cellular mechanisms and understanding the biochemical pathways involved in health and disease .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1R,2R)-1-benzyl-2-methylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-7-11(9,12)8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBQRFSUVJPQM-FOKYBFFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride |
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